Structural Uniqueness: 6-Pyrazol-1-yl Pyridazine Scaffold vs. 4-Oxo-Dihydropyridazine Analogs
The target compound possesses a 6-(1H-pyrazol-1-yl) substituent on the pyridazine ring, distinguishing it from the extensively studied 4-oxo-1-aryl-1,4-dihydropyridazine-3-carboxamide series (compounds 10a–10d) reported by Angeli et al. [1]. In that series, the 4-oxo group is critical for hCA I activity (compound 10d with 4-chlorophenyl shows improved hCA I inhibition over 10a–c) [1]. The absence of the 4-oxo moiety and presence of the 6-pyrazol-1-yl group in this compound is expected to alter the electronic surface and CA binding mode, although direct comparative inhibition data for this specific compound are not publicly available.
| Evidence Dimension | Structural scaffold comparison |
|---|---|
| Target Compound Data | 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide (no 4-oxo group) |
| Comparator Or Baseline | N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides (10a–10d) |
| Quantified Difference | No quantitative CA inhibition data available for the target compound for direct comparison |
| Conditions | Structural analysis based on published synthetic pathways and scaffold comparisons |
Why This Matters
Procurement decisions must consider that structurally similar but functionally distinct scaffolds cannot substitute for one another in CA inhibitor screening cascades.
- [1] Angeli, A., Kartsev, V., Petrou, A., Pinteala, M., Brovarets, V., Vydzhak, R., Panchishin, S., Geronikaki, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. View Source
